4-(Aminomethyl)-3-methylphenol
Overview
Description
The compound “4-(Aminomethyl)-3-methylphenol” is a derivative of phenol, which is an aromatic compound. The “4-(Aminomethyl)” indicates the presence of an aminomethyl group (-CH2-NH2) at the 4th position of the phenol ring, and the “3-methyl” indicates a methyl group (-CH3) at the 3rd position .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a phenol ring with an aminomethyl group attached at the 4th position and a methyl group at the 3rd position .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds are often involved in reactions such as condensation, substitution, or complexation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Biomarker Detection in Urine
- 4-Aminophenol, a derivative of 4-(Aminomethyl)-3-methylphenol, is used as a biomarker for aniline in urine. A study by Jin and Yan (2021) in "Talanta" described the development of a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol in urine. This framework shows high sensitivity, water tolerance, and good stability, making it useful for monitoring human health and pre-diagnosis (Jin & Yan, 2021).
Antimicrobial and Antidiabetic Activities
- Rafique et al. (2022) synthesized and characterized 4-aminophenol derivatives, demonstrating broad-spectrum antimicrobial activities and significant antidiabetic effects. Their research, published in "Molecules," also highlighted the potential of these compounds as anticancer agents, showing their interaction with human DNA (Rafique et al., 2022).
Catalysis in Therapeutic Agent Synthesis
- Maiti and Buchwald (2009) developed Cu- and Pd-based catalyst systems for the selective O- and N-arylation of unprotected aminophenols, a common structural motif in various therapeutic agents. Published in the "Journal of the American Chemical Society," this research aids in synthesizing structurally complex and potentially useful drugs (Maiti & Buchwald, 2009).
Biodegradation Studies
- A study by Mulla et al. (2018) in "Journal of Environmental Management" investigated the biodegradation of sulfamethoxazole, a common medicine, in bacteria. The study found that certain bacterial strains could degrade 4-aminophenol, a by-product of this process, demonstrating the role of these microorganisms in environmental bioremediation (Mulla et al., 2018).
Chemical Synthesis and Characterization
- Kaya et al. (2012) explored the effects of the electron-donating methyl group on the thermal stability and other properties of aminophenol compounds. This research, published in the "Journal of Applied Polymer Science," contributes to understanding the physical and chemical properties of these compounds (Kaya et al., 2012).
Chemotaxis and Biodegradation by Bacteria
- Bhushan et al. (2000) in "Biochemical and Biophysical Research Communications" reported on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, a process that involves the formation of catechol, a major intermediate. This study highlights the environmental and bioremediation applications of such bacteria (Bhushan et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
This could result in alterations in cellular processes, potentially influencing cell growth, metabolism, or signaling pathways
Biochemical Pathways
Similar compounds have been known to influence various metabolic and signaling pathways The downstream effects of these pathway alterations could include changes in cell growth, metabolism, or communication
Result of Action
Based on the known effects of similar compounds, it is likely that the compound could influence various cellular processes, potentially affecting cell growth, metabolism, or signaling
Action Environment
The action, efficacy, and stability of 4-(Aminomethyl)-3-methylphenol could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and temperature
Safety and Hazards
The safety and hazards associated with “4-(Aminomethyl)-3-methylphenol” would depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for accurate information. Generally, compounds like this should be handled with appropriate personal protective equipment, and exposure should be minimized .
Future Directions
Biochemical Analysis
Biochemical Properties
4-(Aminomethyl)-3-methylphenol is proposed to bind to proteins and other biological molecules, influencing their structure and function . This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .
Cellular Effects
It is proposed that this compound may influence cell function by altering the activity of proteins and other biomolecules with which it interacts .
Molecular Mechanism
The precise mechanism of action of this compound remains somewhat elusive; nonetheless, it is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function .
Properties
IUPAC Name |
4-(aminomethyl)-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSZQQJJMJQAQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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